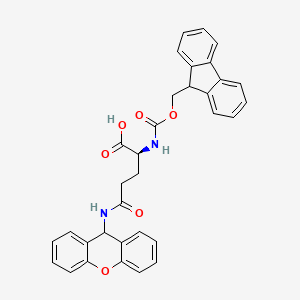

Fmoc-Gln(Xan)-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Fmoc-Gln(Xan)-OH” is a chemical compound with the molecular formula C33H28N2O6 . It is used for research and development purposes .

Synthesis Analysis

“this compound” is used in solid-phase peptide synthesis . The Fmoc group is a protective group used in the synthesis of peptides, which prevents unwanted substitution reactions from occurring .

Molecular Structure Analysis

The “this compound” molecule contains a total of 74 bonds. There are 46 non-H bonds, 27 multiple bonds, 9 rotatable bonds, 3 double bonds, and 24 aromatic bonds. It also contains 1 five-membered ring, 5 six-membered rings, 2 nine-membered rings, and 2 ten-membered rings .

Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 548.59 . It has a predicted boiling point of 825.7±65.0 °C and a predicted density of 1.40±0.1 g/cm3 .

科学研究应用

肽合成增强

Fmoc-Gln(Xan)-OH 主要用于增强肽的固相合成。Han 等人 (1996) 报道了在具有挑战性的肽合成中成功使用 this compound,突出了其在防止副反应和确保最终产品高纯度方面的效率 (Han, Solé, Tejbrant, & Bárány, 1996)。类似地,Tokairin 等人 (2018) 开发了制备细胞毒性海洋肽的新途径,利用 this compound 进行固相肽偶联,强调了其在合成结构复杂肽方面的实用性 (Tokairin, Soloshonok, Moriwaki, & Konno, 2018)。

在水凝胶和纳米技术中的应用

作为 this compound 一部分的 Fmoc 基团在水凝胶形成和纳米技术应用中也发挥着重要作用。Roy 和 Banerjee (2011) 描述了使用 Fmoc 保护的氨基酸形成有效且稳定的水凝胶,这些水凝胶用于稳定荧光银纳米簇,展示了其在创建功能性生物材料方面的潜力 (Roy & Banerjee, 2011)。Adhikari 和 Banerjee (2011) 通过将还原氧化石墨烯掺入基于 Fmoc 的肽水凝胶中,进一步扩展了应用,形成了一种坚固稳定的杂化水凝胶,展示了该材料在纳米技术中的多功能性 (Adhikari & Banerjee, 2011)。

抗菌复合材料

Fmoc 衍生物(包括 this compound)的另一个重要应用是在抗菌材料的开发中。Schnaider 等人 (2019) 研究了 Fmoc 修饰的纳米组装体的抗菌能力,证明了它们在抑制细菌生长方面的有效性,表明在生物医学材料中具有潜在应用 (Schnaider 等,2019)。

安全和危害

Safety measures for handling “Fmoc-Gln(Xan)-OH” include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

作用机制

Target of Action

Fmoc-Gln(Xan)-OH is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences that make up peptides. The compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide.

Mode of Action

This compound operates through a process known as Fmoc solid-phase peptide synthesis . In this process, the compound interacts with its targets (amino acids) to form peptide bonds. The Fmoc group serves as a protective group for the amino acid during synthesis, preventing unwanted side reactions. Once the desired peptide sequence has been achieved, the Fmoc group can be removed, leaving behind the synthesized peptide.

Biochemical Pathways

The biochemical pathway primarily affected by this compound is peptide synthesis . The compound aids in the formation of peptide bonds, which are essential for creating peptides. These peptides can then go on to play various roles within biological systems, depending on their specific amino acid sequence.

Pharmacokinetics

For instance, its solubility and stability can affect the efficiency of the synthesis process .

Result of Action

The result of this compound’s action is the successful synthesis of peptides with the desired amino acid sequence . These peptides can then be used in various applications, from research to therapeutics.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the temperature and pH of the reaction environment can impact the efficiency of peptide synthesis . Additionally, the compound should be stored at +2°C to +8°C to maintain its stability .

生化分析

Biochemical Properties

Fmoc-Gln(Xan)-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptide acids

Molecular Mechanism

This compound exerts its effects at the molecular level through its role in the synthesis of peptide acids . It involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .

属性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(9H-xanthen-9-ylamino)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H28N2O6/c36-30(35-31-24-13-5-7-15-28(24)41-29-16-8-6-14-25(29)31)18-17-27(32(37)38)34-33(39)40-19-26-22-11-3-1-9-20(22)21-10-2-4-12-23(21)26/h1-16,26-27,31H,17-19H2,(H,34,39)(H,35,36)(H,37,38)/t27-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQGRFJKGDGJKFV-MHZLTWQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)NC4C5=CC=CC=C5OC6=CC=CC=C46)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC(=O)NC4C5=CC=CC=C5OC6=CC=CC=C46)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H28N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2-Cyclopentanediol,3-[(1,1-dimethylethyl)dioxy]-,(1-alpha-,2-alpha-,3-bta-)-(9CI)](/img/no-structure.png)